molecular formula C19H21N5O3 B2875938 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1001798-16-8

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2875938
CAS No.: 1001798-16-8
M. Wt: 367.409
InChI Key: ZWYPZLJQJVIPJE-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyrimidine ring, and an acetamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.

    2-Fluorodeschloroketamine: While structurally different, it may share some pharmacological properties with the compound .

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide is unique due to its combination of pyrazole and pyrimidine rings, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-9-18(26)23(19(20-12)24-14(3)8-13(2)22-24)11-17(25)21-15-6-5-7-16(10-15)27-4/h5-10H,11H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYPZLJQJVIPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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